Chemical structure and molecular weight of N-butyl-4-methoxyaniline
Chemical structure and molecular weight of N-butyl-4-methoxyaniline
An In-Depth Technical Guide to N-Butyl-4-methoxyaniline: Structural Dynamics, Synthetic Methodologies, and Pharmaceutical Applications
Executive Summary
In the landscape of modern drug discovery and organic synthesis, secondary anilines serve as critical pharmacophores and versatile building blocks. N-butyl-4-methoxyaniline (also known as 4-methoxy-N-butylaniline) is a highly valued intermediate characterized by its unique balance of electron-rich aromaticity and aliphatic lipophilicity. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural causality, field-proven synthetic protocols, and its downstream utility in pharmaceutical development.
Physicochemical Profiling & Structural Causality
Understanding the molecular architecture of N-butyl-4-methoxyaniline is essential for predicting its reactivity and biological behavior. The molecule consists of an aniline core modified by a strongly electron-donating methoxy group (-OCH₃) at the para position and an N-linked butyl chain.
Structural Causality:
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Nucleophilicity & Reactivity: The para-methoxy group donates electron density into the aromatic ring via resonance, which subsequently increases the electron density at the nitrogen atom. This makes the secondary amine highly nucleophilic, facilitating downstream derivatization (e.g., sulfonylation or acylation) but also requiring controlled inert conditions to prevent undesired oxidative degradation.
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Lipophilicity: The linear four-carbon (butyl) chain significantly enhances the molecule's partition coefficient (LogP). In drug design, this lipophilic tail is strategically utilized to improve the membrane permeability of the resulting active pharmaceutical ingredients (APIs), allowing them to cross lipid bilayers effectively[1].
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| Chemical Name | N-butyl-4-methoxyaniline |
| CAS Registry Number | 61829-43-4[2] |
| Molecular Weight | 179.26 g/mol [2] |
| Molecular Formula | C₁₁H₁₇NO[3] |
| Canonical SMILES | O(C)C1=CC=C(NCCCC)C=C1[4] |
| Physical State | Yellow to amber oil (at standard temperature and pressure)[5] |
Mechanistic Pathways & Synthetic Workflows
The synthesis of secondary anilines traditionally suffers from over-alkylation, leading to unwanted tertiary amines. To achieve high chemoselectivity for N-butyl-4-methoxyaniline, modern synthetic chemistry relies on two primary pathways: Transition-metal-catalyzed cross-coupling and controlled direct N-alkylation.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig cross-coupling of 4-haloanisole with n-butylamine is a highly efficient method. The causality behind using bulky, electron-rich biarylphosphine ligands (such as RuPhos or Xantphos) is to accelerate the oxidative addition of the unactivated aryl chloride while providing enough steric bulk to favor reductive elimination over β-hydride elimination[6].
Catalytic cycle of Pd-catalyzed Buchwald-Hartwig amination for N-butyl-4-methoxyaniline.
Step-by-Step Protocol: Buchwald-Hartwig Amination [7] Self-Validating Mechanism: The transition of the reaction mixture from a bright yellow suspension to a dark red/brown homogeneous solution indicates the successful generation of the active Pd(0) catalytic species.
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Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (1-5 mol%) and the phosphine ligand (e.g., Xantphos, 1.2-6 mol%).
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Inert Atmosphere: Seal the flask with a rubber septum, evacuate, and backfill with ultra-pure argon (repeat 3 times).
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Reagent Addition: Introduce anhydrous, degassed toluene (5-10 mL) via syringe. Stir for 10 minutes at room temperature to allow the pre-catalyst complex to form.
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Reactant Loading: Add 4-chloroanisole (1.0 equiv, 1.0 mmol) and n-butylamine (1.2 equiv, 1.2 mmol) via microsyringe.
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Base Addition: Quickly uncap the flask under a positive argon flow to add sodium tert-butoxide (NaOtBu) (1.4 equiv). Reseal immediately.
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Reaction: Heat the mixture to 80 °C for 12–18 hours. Monitor the consumption of 4-chloroanisole via GC-MS or TLC.
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Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.
Cs₂CO₃-Promoted Direct Mono-N-Alkylation
For laboratories lacking specialized organometallic setups, direct alkylation is preferred. The fundamental challenge is preventing the formation of N,N-dibutyl-4-methoxyaniline. The causality of using Cesium Carbonate (Cs₂CO₃) in anhydrous N,N-dimethylformamide (DMF) lies in the "cesium effect." The large ionic radius of the Cs⁺ cation heavily coordinates with the intermediate secondary amine anion, creating a steric shield that suppresses a second alkylation event[8].
Step-by-Step Protocol: Chemoselective Direct Alkylation [8]
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Setup: To a round-bottom flask, add p-anisidine (2.0 equiv, 1.62 mmol) and anhydrous Cs₂CO₃ (1.0 equiv).
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Solvent: Suspend the mixture in anhydrous DMF (4.0 mL).
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Alkylation: Add 1-bromobutane (1.0 equiv, 0.81 mmol) dropwise at room temperature.
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Heating: Heat the reaction mixture to 60 °C for 5 hours.
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Validation & Workup: Quench the reaction with distilled water and extract with diethyl ether (3 × 15 mL). The organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude 1H NMR should show a characteristic triplet at ~3.06 ppm corresponding to the -CH₂- group adjacent to the secondary amine, validating mono-alkylation[9].
Table 2: Comparison of Synthetic Methodologies
| Methodology | Reagents | Catalyst / Base | Yield | Chemoselectivity |
| Buchwald-Hartwig | 4-Chloroanisole + n-Butylamine | Pd₂(dba)₃ / Xantphos / NaOtBu | >90% | Excellent (No over-alkylation) |
| Direct Alkylation | p-Anisidine + 1-Bromobutane | None / Cs₂CO₃ | ~85-98% | High (Suppressed dialkylation) |
| Photocatalytic C-N | 4-Bromoanisole + n-Butylamine | NiBr₂·3H₂O / MTBD / Light | ~80% | Good (Requires specialized LEDs) |
Pharmaceutical Applications & Biological Relevance
N-butyl-4-methoxyaniline is not typically administered as a standalone therapeutic; rather, it is a highly privileged scaffold used to synthesize complex active pharmaceutical ingredients (APIs).
1. Antiapoptotic Bcl-2 Inhibitors: In oncology, evasion of apoptosis is a hallmark of cancer. N-alkylated anilines are utilized as core precursors in the synthesis of substituted sulfonamides that act as inhibitors of the Bcl-2 family of antiapoptotic proteins. The butyl chain provides the necessary hydrophobic interactions to anchor the inhibitor within the deep hydrophobic groove of the Bcl-2 protein, thereby restoring the apoptotic pathway in malignant cells[1].
2. Antibacterial Agents: Derivatives synthesized from N-butyl-4-methoxyaniline have demonstrated potent biological activity against distinct microorganisms, including Escherichia coli and Staphylococcus aureus. The lipophilic nature of the N-butyl group facilitates the penetration of the bacterial cell wall, a critical factor in the efficacy of small-molecule antibacterial agents[10].
Drug development workflow utilizing N-butyl-4-methoxyaniline as a core structural intermediate.
References
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Heidelberg University. "Hydroxylamine-Mediated Arene C-H Amination and C-C Amination via Aza-Hock Rearrangement." Heidelberg University Dissertations. Available at: [Link]
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ACS Publications. "Generating Active 'L-Pd(0)' via Neutral or Cationic π-Allylpalladium Complexes Featuring Biaryl/Bipyrazolylphosphines." The Journal of Organic Chemistry. Available at:[Link]
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ResearchGate. "Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines." ResearchGate. Available at:[Link]
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Asian Journal of Chemistry. "Copper(I)-Catalyzed N-Arylation of N1,N3-Dibenzylmalonamide and N1,N3-Dibutylmalonamide." Asian Pubs. Available at: [Link]
- Google Patents. "US20140135318A1 - Substituted sulfonamides useful as antiapoptotic bcl inhibitors." Google Patents.
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- 4. 61829-43-4(Benzenamine, N-butyl-4-methoxy-) | Kuujia.com [kuujia.com]
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